molecular formula C22H18FN3O2S B2456694 N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide CAS No. 899964-72-8

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2456694
CAS No.: 899964-72-8
M. Wt: 407.46
InChI Key: UDYPFGLCKVKYNU-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the fluorine atom at the 6-position. The phenoxy and pyridin-2-ylmethyl groups are then attached through a series of coupling reactions. Common reagents used in these reactions include chlorinating agents, coupling reagents like EDCI or DCC, and bases such as triethylamine . Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and large-scale reactors.

Chemical Reactions Analysis

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The fluorine atom enhances the compound’s ability to form hydrogen bonds with biological molecules, increasing its binding affinity. The phenoxy and pyridin-2-ylmethyl groups contribute to the compound’s overall stability and solubility, facilitating its transport within biological systems .

Comparison with Similar Compounds

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c23-16-9-10-19-20(14-16)29-22(25-19)26(15-17-6-4-5-12-24-17)21(27)11-13-28-18-7-2-1-3-8-18/h1-10,12,14H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYPFGLCKVKYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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